molecular formula C14H16N2O B12282128 (E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile

(E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile

Cat. No.: B12282128
M. Wt: 228.29 g/mol
InChI Key: DVJLHUYEQFNZOF-UKTHLTGXSA-N
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Description

(E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile is an organic compound that belongs to the class of enones Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile typically involves the condensation of a dimethylamino-substituted benzaldehyde with a nitrile-containing compound under basic conditions. Common reagents used in this synthesis include:

  • Dimethylamine
  • 3,4-dimethylbenzaldehyde
  • Acetonitrile
  • Base (e.g., sodium hydroxide or potassium carbonate)

The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens or nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(dimethylamino)-2-(benzoyl)prop-2-enenitrile
  • (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile
  • (E)-3-(dimethylamino)-2-(2,4-dimethylbenzoyl)prop-2-enenitrile

Uniqueness

(E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile is unique due to the presence of both dimethylamino and 3,4-dimethylbenzoyl groups, which can influence its reactivity and properties. These structural features might confer specific advantages in certain applications, such as increased stability or enhanced biological activity.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-(3,4-dimethylbenzoyl)prop-2-enenitrile

InChI

InChI=1S/C14H16N2O/c1-10-5-6-12(7-11(10)2)14(17)13(8-15)9-16(3)4/h5-7,9H,1-4H3/b13-9+

InChI Key

DVJLHUYEQFNZOF-UKTHLTGXSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)/C(=C/N(C)C)/C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(=CN(C)C)C#N)C

Origin of Product

United States

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